4-[(4-Chloro-3-methylphenoxy)methyl]benzoate
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Overview
Description
4-[(4-Chloro-3-methylphenoxy)methyl]benzoate is an organic compound with the molecular formula C15H13ClO3 It is a derivative of benzoic acid and contains a chlorinated phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloro-3-methylphenoxy)methyl]benzoate typically involves the reaction of 4-chloro-3-methylphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloro-3-methylphenoxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chlorinated phenoxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted phenoxybenzoates.
Scientific Research Applications
4-[(4-Chloro-3-methylphenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Chloro-3-methylphenoxy)methyl]benzoate involves its interaction with specific molecular targets. The chlorinated phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
- 4-Chloro-3-methylphenol
- 4-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid
Uniqueness
4-[(4-Chloro-3-methylphenoxy)methyl]benzoate is unique due to its specific structural features, such as the chlorinated phenoxy group and the benzoate moiety. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H12ClO3- |
---|---|
Molecular Weight |
275.70 g/mol |
IUPAC Name |
4-[(4-chloro-3-methylphenoxy)methyl]benzoate |
InChI |
InChI=1S/C15H13ClO3/c1-10-8-13(6-7-14(10)16)19-9-11-2-4-12(5-3-11)15(17)18/h2-8H,9H2,1H3,(H,17,18)/p-1 |
InChI Key |
GGKPGCQWTJQIRC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)[O-])Cl |
Origin of Product |
United States |
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